![molecular formula C6H11ClN2O2 B1436222 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride CAS No. 1657033-44-7](/img/structure/B1436222.png)
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Overview
Description
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a chemical compound with the CAS Number: 1657033-44-7 . It has a molecular weight of 178.62 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is1S/C6H10N2O2.ClH/c9-5-8-4-6 (10-5)1-2-7-3-6;/h7H,1-4H2, (H,8,9);1H
. This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a solid compound . It has a molecular weight of 178.62 . The compound’s InChI code is1S/C6H10N2O2.ClH/c9-5-8-4-6 (10-5)1-2-7-3-6;/h7H,1-4H2, (H,8,9);1H
.
Scientific Research Applications
Synthesis and Structural Analysis
Regioselective Synthesis of Diazaspiro Derivatives
The compound and its derivatives have been synthesized through regioselective processes. For instance, Farag et al. (2008) reported the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives via cycloaddition, highlighting the structural versatility of such compounds (Farag, Elkholy, & Ali, 2008).
Discovery of Potent Inhibitors
Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors, showcasing the compound's potential in drug development for treating chronic kidney diseases (Kato et al., 2014).
Improved Synthesis Methods
Ji Zhiqin (2004) improved the synthesis of Diazaspiro[4.4] nonane, demonstrating the evolving methodologies in creating these complex structures efficiently (Ji Zhiqin, 2004).
Structural Studies for Biological Properties
Grassi et al. (2002) conducted X-ray crystal-structure analysis of related compounds, underlining the importance of structural characteristics in determining biological activities (Grassi, Cordaro, Bruno, & Nicolò, 2002).
Development of Novel Antibacterial and Antifungal Agents
Rajanarendar et al. (2010) synthesized novel isoxazolyl derivatives, showing significant biological activity against standard strains, indicating the compound's relevance in developing new antimicrobial agents (Rajanarendar, Rao, Shaik, Reddy, & Srinivas, 2010).
properties
IUPAC Name |
1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-5-8-4-6(10-5)1-2-7-3-6;/h7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYICSQMLSAYFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC(=O)O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride | |
CAS RN |
1657033-44-7 | |
Record name | 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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